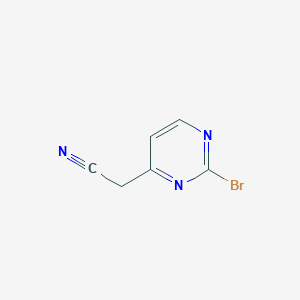
2-(2-Bromopyrimidin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopyrimidin-4-yl)acetonitrile is an organic compound with the molecular formula C7H4BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyrimidin-4-yl)acetonitrile typically involves the bromination of pyrimidine derivatives. One common method is the reaction of 2-bromo-4-methylpyridine with Bredereck’s reagent . The reaction conditions often include the use of organic solvents and bases to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopyrimidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile, such as an amine or thiol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2-aminopyrimidin-4-yl)acetonitrile, while oxidation can produce 2-(2-bromopyrimidin-4-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-(2-Bromopyrimidin-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromopyridin-4-yl)acetonitrile: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(6-Bromopyrimidin-4-yl)acetonitrile: This is another brominated pyrimidine derivative with different substitution patterns.
Uniqueness
2-(2-Bromopyrimidin-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H4BrN3 |
|---|---|
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
2-(2-bromopyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1H2 |
Clave InChI |
DQBRSISCXRMJHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



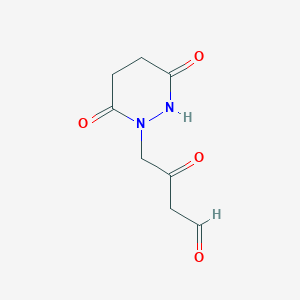

![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)

![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)

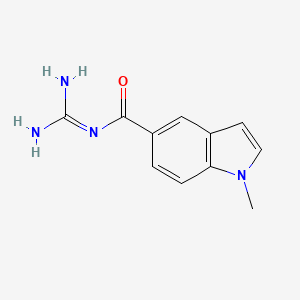

![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)
![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)
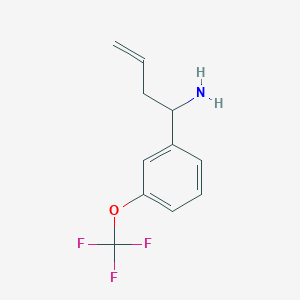
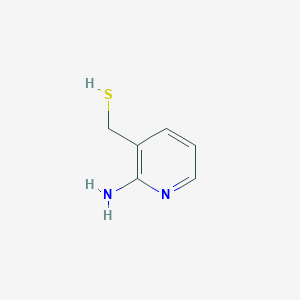
![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)
